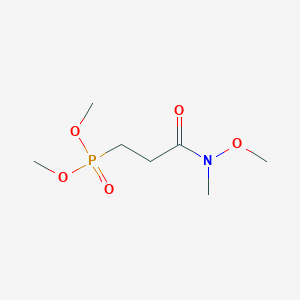
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is a chemical compound with the molecular formula C7H16NO5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl (2-hydroxyethyl)phosphonate with methacryloyl chloride in the presence of triethylamine in dichloromethane . The resulting product is then isolated by distillation under vacuum at 85°C . Another method involves the methanolysis of acid derivatives using bromotrimethylsilane and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions involving halides or other nucleophiles can lead to the formation of various phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, triethylamine, and various halides. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various phosphonate esters .
Aplicaciones Científicas De Investigación
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it effective in applications like corrosion inhibition and metal binding . In biological systems, its interactions with proteins and other biomolecules contribute to its biocompatibility and effectiveness in medical applications .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl [(2-methacryloyloxy)ethyl]phosphonate
- Phosphonic acid derivatives
Uniqueness
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with metals and its biocompatibility make it particularly valuable in both industrial and medical applications .
Propiedades
Fórmula molecular |
C7H16NO5P |
|---|---|
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
3-dimethoxyphosphoryl-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C7H16NO5P/c1-8(11-2)7(9)5-6-14(10,12-3)13-4/h5-6H2,1-4H3 |
Clave InChI |
CBFNUFKBRIVNLN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CCP(=O)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















